molecular formula C10H12F2N2O B6266012 3-amino-2-[(2,6-difluorophenyl)methyl]propanamide CAS No. 1038360-65-4

3-amino-2-[(2,6-difluorophenyl)methyl]propanamide

Cat. No.: B6266012
CAS No.: 1038360-65-4
M. Wt: 214.2
InChI Key:
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Description

3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a difluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-[(2,6-difluorophenyl)methyl]propanamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-difluorobenzaldehyde and an appropriate amine source.

  • Formation of Schiff Base: The difluorobenzaldehyde is reacted with an amine to form a Schiff base.

  • Reduction: The Schiff base is then reduced to form the corresponding amine.

  • Amide Formation: Finally, the amine is converted to the propanamide derivative through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of secondary amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-2-[(2,6-difluorophenyl)methyl]propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(3-amino-2,6-difluorophenyl)acetamide

  • 3-Thiophenecarboxylic acid, 2-: (2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-ethyl ester

Uniqueness: 3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide is unique due to its specific structural features, which include the presence of both amino and difluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1038360-65-4

Molecular Formula

C10H12F2N2O

Molecular Weight

214.2

Purity

85

Origin of Product

United States

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